7α-Methylthio Spironolactone-D3
Description
Significance of Stable Isotope Labeling in Mechanistic Biology and Drug Metabolism Studies
Stable isotope labeling is a critical technique for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov By replacing specific hydrogen atoms with deuterium (B1214612), researchers can track the metabolic fate of a drug molecule with high precision. nih.gov This approach is invaluable for elucidating metabolic pathways and identifying potential drug-drug interactions. researchgate.net
Rationale for Deuterium Incorporation in Steroidal Structures
Steroids, with their complex molecular structures, often undergo extensive metabolism, leading to a variety of related compounds. Incorporating deuterium into a steroid's structure allows researchers to differentiate the administered compound from its naturally occurring counterparts and its various metabolites. karger.comnih.gov This labeling minimally alters the molecule's chemical properties, ensuring that its biological behavior remains largely unchanged. chem-station.com The primary advantage lies in the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic reactions at the site of labeling, providing insights into reaction mechanisms. chem-station.comresearchgate.net
Advantages of Deuterium Over Radioisotopic Labeling in Modern Analytical Platforms
While radioisotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) have historically been used for labeling, deuterium offers significant advantages. researchgate.net Deuterium is non-radioactive, making it safer to handle and eliminating the need for specialized disposal protocols. researchgate.netnih.gov Modern analytical techniques, especially mass spectrometry, can easily distinguish between deuterated and non-deuterated compounds due to the mass difference, offering high sensitivity and specificity without the hazards associated with radioactivity. nih.govnih.gov
Overview of Spironolactone (B1682167) and its Key Metabolites in Research Contexts
Spironolactone is a synthetic steroid that acts as a competitive antagonist to aldosterone (B195564), a mineralocorticoid hormone. drugbank.compfizermedical.com It is widely used as a potassium-sparing diuretic. wikipedia.orgyoutube.com Spironolactone itself is a prodrug, meaning it is rapidly and extensively metabolized into several active compounds that are responsible for its therapeutic effects. wikipedia.orgwikipedia.org
Role of 7α-Methylthio Spironolactone as a Significant Metabolite in Studies
Among the various metabolites of spironolactone, 7α-thiomethylspironolactone (7α-TMS) is a major active metabolite. wikipedia.orgnih.gov After oral administration, spironolactone is metabolized to sulfur-containing metabolites, with 7α-TMS being a key player. drugbank.comnih.gov Research has shown that 7α-TMS contributes significantly to the antimineralocorticoid and potassium-sparing effects of spironolactone. wikipedia.org Studies have identified 7α-thiomethylspironolactone as a primary circulating metabolite, challenging earlier beliefs that canrenone (B1668266) was the principal metabolite. nih.gov
Justification for the Development and Application of 7α-Methylthio Spironolactone-D3 as a Research Tool
The development of this compound, a deuterium-labeled version of 7α-TMS, is a logical progression in the study of spironolactone's pharmacology. esschemco.comamerigoscientific.com This stable isotope-labeled compound serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govbioanalysis-zone.comkcasbio.com Using a deuterated internal standard that is chemically almost identical to the analyte of interest (7α-TMS) allows for more accurate and precise quantification in biological samples by correcting for variations during sample preparation and analysis. wuxiapptec.comnih.gov
Properties
Molecular Formula |
C23H29D3O3S |
|---|---|
Molecular Weight |
391.56 |
Appearance |
Purity:98.1% by HPLC; 99% atom DWhite solid |
Synonyms |
7a-Methyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 7α Methylthio Spironolactone D3
Precursor Synthesis and Derivatization Approaches to 7α-Thio Spironolactone (B1682167)
The immediate precursor to 7α-Methylthio Spironolactone-D3 is 7α-Thio Spironolactone. The synthesis of this key intermediate can be approached through several routes, primarily starting from either spironolactone or its dethioacetylated derivative, canrenone (B1668266).
One common method involves the reaction of canrenone with a sulfur-donating reagent. For instance, the reaction of canrenone with thioacetic acid can yield spironolactone, which can then be selectively deacetylated to give 7α-Thio Spironolactone. Alternatively, direct thioalkylation of 7α-thio spironolactone has been shown to be an effective method for preparing 7α-methylthio spironolactone, and by logical extension, its deuterated analog nih.gov. This reaction typically employs a base to deprotonate the thiol, forming a thiolate that can then react with a methylating agent. Studies have demonstrated that this thioalkylation can be achieved with high yields nih.gov.
Another approach involves the enzymatic conversion of spironolactone. Research has shown that liver and kidney microsomes can rapidly convert spironolactone to 7α-thio-SL as the sole metabolite in the absence of S-adenosylmethionine (SAM) nih.gov. This biosynthetic route highlights the natural metabolic pathway leading to the precursor of 7α-methylthio spironolactone.
Deuterium (B1214612) Labeling Techniques for Steroid Frameworks
The introduction of deuterium into the 7α-methylthio spironolactone molecule to produce the D3 variant requires specific labeling strategies. The focus is on incorporating three deuterium atoms into the methyl group attached to the sulfur atom at the 7α position.
Site-Specific Deuterium Incorporation Methods
Site-specific deuterium incorporation is paramount to ensure the label is in the desired position. In the context of this compound, this involves the specific formation of a CD3-S bond. This is typically achieved by using a deuterated methylating agent in the final step of the synthesis. The precursor, 7α-Thio Spironolactone, possesses a reactive thiol group which provides a convenient handle for the site-specific introduction of the trideuteromethyl group. The nucleophilic nature of the thiolate anion generated from 7α-Thio Spironolactone allows for a targeted reaction with an electrophilic deuterated methyl source.
Chemical Reactions Utilizing Deuterium-Containing Reagents (e.g., CD3I)
The most direct method for the synthesis of this compound involves the use of a deuterium-containing reagent, specifically a trideuteromethylating agent. Trideuteromethyl iodide (CD3I) is a commonly employed reagent for this purpose. The synthesis would involve the deprotonation of the thiol group of 7α-Thio Spironolactone with a suitable base to form the corresponding thiolate. This is followed by nucleophilic attack of the thiolate on trideuteromethyl iodide. The use of a strong, non-nucleophilic base is often preferred to avoid side reactions.
| Reaction Step | Reagents | Purpose |
| Deprotonation | 7α-Thio Spironolactone, Base (e.g., Sodium Hydride) | Generation of the nucleophilic thiolate anion. |
| Methylation | Thiolate anion, Trideuteromethyl iodide (CD3I) | Site-specific incorporation of the trideuteromethyl group. |
This method ensures that the deuterium label is exclusively located on the methylthio group, resulting in high isotopic purity of the final product.
Hydrogen-Deuterium Exchange Methodologies and Catalytic Systems
While direct synthesis using a labeled reagent is the most common approach for this specific compound, hydrogen-deuterium (H-D) exchange reactions represent a broader strategy for labeling organic molecules. These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, often catalyzed by acids, bases, or metals semanticscholar.org.
For the steroid framework of spironolactone, certain protons may be susceptible to exchange under specific conditions. For instance, protons alpha to carbonyl groups can be exchanged in the presence of a deuterated acid or base. However, for the synthesis of this compound, H-D exchange is not the preferred method for labeling the methyl group, as the C-H bonds of a methyl group are generally not labile enough for exchange under conditions that would not degrade the rest of the molecule. Catalytic systems, often employing transition metals like iridium or ruthenium, have been developed to facilitate H-D exchange at less activated C-H bonds, but their application for selectively labeling a methylthio group on a complex steroid would require significant optimization and may lack the desired site-selectivity musechem.comresearchgate.net.
Stereoselective Synthesis Considerations for Related Metabolites
The stereochemistry of the spironolactone core is crucial for its biological activity. The synthesis of this compound must preserve the stereochemical integrity of the parent molecule. The introduction of the methylthio group at the 7α position is a key stereochemical feature. Synthetic routes starting from spironolactone or canrenone generally maintain the desired stereochemistry at other chiral centers. The thioalkylation step itself does not typically affect the existing stereocenters of the steroid nucleus.
Optimization of Reaction Conditions for Isotopic Enrichment and Yield
Achieving high isotopic enrichment and chemical yield is a primary goal in the synthesis of labeled compounds. For the synthesis of this compound, several factors must be considered to optimize the outcome.
The choice of base for the deprotonation of 7α-Thio Spironolactone is critical. A strong, non-nucleophilic base will ensure complete conversion to the thiolate without competing in the subsequent alkylation step. The reaction temperature and time must also be carefully controlled to maximize the yield of the desired product while minimizing potential side reactions or degradation.
To ensure high isotopic enrichment, the deuterated reagent (e.g., CD3I) must be of high isotopic purity. Furthermore, the reaction conditions should be anhydrous to prevent any H-D exchange with residual water, which could lower the isotopic purity of the final product. The stoichiometry of the reagents should also be optimized; a slight excess of the deuterated methylating agent may be used to drive the reaction to completion.
| Parameter | Consideration for Optimization | Goal |
| Base Selection | Strength and nucleophilicity | Complete deprotonation without side reactions. |
| Solvent | Aprotic, anhydrous | Solubilize reactants and prevent H-D exchange. |
| Temperature | Low to moderate | Control reaction rate and minimize degradation. |
| Reaction Time | Monitored (e.g., by TLC or LC-MS) | Ensure complete reaction without byproduct formation. |
| Reagent Purity | High isotopic purity of CD3I | Maximize isotopic enrichment of the final product. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to provide a high yield of the desired product with excellent isotopic enrichment, suitable for its intended use in sensitive analytical studies.
Scalability and Green Chemistry Principles in Deuterated Steroid Synthesis
The industrial production of deuterated steroids, including this compound, necessitates careful consideration of both scalability and the integration of green chemistry principles. These factors are crucial for developing manufacturing processes that are not only economically viable and efficient but also environmentally responsible and safe.
The transition from laboratory-scale synthesis to large-scale production of active pharmaceutical ingredients (APIs) presents numerous challenges. pharmafeatures.compharmtech.com These challenges include managing heat and mass transfer in larger reactors, ensuring consistent product quality and purity across batches, and handling potentially hazardous reagents safely. pharmafeatures.com For the synthesis of deuterated compounds, the high cost of isotopic labeling reagents adds another layer of complexity, making efficient and high-yielding reactions paramount. pharmtech.com
Green chemistry offers a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com Its principles are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact, improve safety, and lower production costs. mdpi.comnih.gov
Key Considerations for Scalable Synthesis
Scaling up the synthesis of a complex molecule like this compound requires a thorough evaluation of the chemical route and reaction conditions. A plausible synthetic pathway involves two key steps: the introduction of a thiol group at the 7α-position of a spironolactone precursor, followed by methylation using a deuterated methyl source (e.g., CD3I).
Challenges in Scaling Up Steroid Synthesis:
| Challenge | Description | Mitigation Strategies |
| Heat Transfer | Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, leading to temperature gradients and potential side reactions or safety hazards. pharmafeatures.com | Use of jacketed reactors with precise temperature control, optimization of solvent choice for better heat dissipation, and consideration of continuous flow reactors which offer superior heat exchange. pharmtech.com |
| Mass Transfer | Inadequate mixing in large vessels can lead to non-uniform reaction conditions, resulting in incomplete reactions and the formation of impurities. pharmafeatures.com | Employment of high-efficiency stirring systems, optimization of agitation speed, and careful selection of solvent viscosity. |
| Impurity Profile | Impurities that are negligible at a small scale can accumulate to significant levels during large-scale production, affecting the final product's purity and requiring extensive purification steps. pharmafeatures.com | Development of robust analytical methods to identify and quantify impurities at each stage, and optimization of reaction conditions to minimize side reactions. |
| Solid Handling | The physical properties of intermediates and the final product, such as crystal form and particle size, can vary with scale, impacting filtration, drying, and formulation. drugdiscoverytrends.com | Implementation of controlled crystallization processes to ensure consistent particle size distribution and polymorphism. |
Application of Green Chemistry Principles
The integration of green chemistry principles is essential for the sustainable manufacturing of deuterated steroids. instituteofsustainabilitystudies.comacs.org This involves a holistic approach to process design, from the choice of starting materials to the final purification steps. nih.gov
Core Green Chemistry Principles in Pharmaceutical Synthesis:
| Principle | Application in Deuterated Steroid Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize the formation of byproducts. For instance, selecting a methylation reaction with high conversion and selectivity reduces waste from side products and unreacted starting materials. instituteofsustainabilitystudies.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Catalytic methods are often preferred over stoichiometric reagents to improve atom economy. instituteofsustainabilitystudies.com |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. This includes replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as ethanol, water, or supercritical CO2. instituteofsustainabilitystudies.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted and ultrasonic-assisted syntheses can sometimes offer more energy-efficient alternatives to conventional heating. researchgate.net |
| Use of Renewable Feedstocks | While challenging for complex steroid backbones, biocatalytic methods can utilize renewable resources. For example, microbial transformations can be employed to introduce specific functional groups onto the steroid core under mild, aqueous conditions. nih.gov |
| Catalysis | The use of catalytic reagents is superior to stoichiometric reagents. Biocatalysis, using enzymes or whole microorganisms, is a particularly green approach that offers high selectivity and operates under mild conditions, often in aqueous media. mdpi.com |
A potential green and scalable approach to the synthesis of this compound could involve a biocatalytic route. For instance, a microorganism such as Thermomyces lanuginosus has been shown to be capable of producing 7α-thiospironolactone and 7α-thiomethylspironolactone from spironolactone. nih.govresearchgate.net This suggests the possibility of a two-stage fermentation process where spironolactone is first converted to 7α-thiospironolactone, which is then methylated in a subsequent step using a deuterated methyl source. Such a chemoenzymatic approach could offer high selectivity and reduce the need for hazardous reagents and solvents.
Furthermore, the development of continuous flow chemistry for key reaction steps can enhance scalability and safety. researchgate.net Continuous flow reactors provide better control over reaction parameters, improved heat and mass transfer, and can be more easily scaled up compared to traditional batch processes. pharmtech.com This approach also allows for the safe handling of hazardous reagents by minimizing the volume of the reaction mixture at any given time.
Analytical Techniques for Structural Elucidation and Quantification of 7α Methylthio Spironolactone D3
Mass Spectrometry (MS) Applications in Deuterated Compound Analysis
Mass spectrometry is a cornerstone in the analysis of deuterated compounds, offering high sensitivity and specificity for both qualitative and quantitative assessments.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the isotopic purity and elemental composition of 7α-Methylthio Spironolactone-D3. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which allow for the differentiation of various isotopologues—molecules that differ only in their isotopic composition. nih.gov Electrospray ionization (ESI) coupled with HRMS can be used to determine the isotopic purity of deuterium-labeled compounds rapidly and with very low sample consumption. nih.govresearchgate.net
For this compound, HRMS analysis confirms the incorporation of three deuterium (B1214612) atoms by measuring the mass of the molecular ion with high precision. It also allows for the quantification of the isotopic distribution, revealing the percentage of the desired D3 species relative to unlabeled (D0) and lesser-deuterated (D1, D2) species. This verification is crucial to ensure the reliability of the compound when used as an internal standard. nih.gov The methods for calculating isotopic purity are based on the relative abundance of the H/D isotopolog ions observed in the mass spectrum. researchgate.net
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Relative Abundance (%) |
|---|---|---|---|
| D0 (Unlabeled) | 389.2070 | 389.2068 | 0.5 |
| D1 | 390.2133 | 390.2131 | 0.5 |
| D2 | 391.2195 | 391.2194 |
Tandem Mass Spectrometry (MS/MS) is employed for the structural confirmation of this compound. This technique involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺) which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. thermofisher.com
Analysis of spironolactone (B1682167) and its metabolites by MS/MS can be challenging due to in-source fragmentation, where the parent compound can convert to other forms like canrenone (B1668266), making them indistinguishable by mass alone. upenn.eduresearchgate.net However, by analyzing the fragmentation of this compound, the location of the deuterium label can often be confirmed. Fragments containing the methylthio group will exhibit a mass shift of +3 Da compared to the corresponding fragments from the unlabeled compound, while fragments that have lost this group will not show this mass difference. This confirms that the deuterium atoms are located on the methylthio group as intended.
| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Structural Interpretation |
|---|---|---|---|
| 7α-Methylthio Spironolactone | 389.2 | 341.2, 325.2 | Loss of SCH₃ and H₂O; Further fragmentation |
| This compound | 392.2 | 341.2, 325.2 | Loss of SCD₃ and H₂O; Further fragmentation |
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard. nih.gov this compound is an ideal IS for the quantification of its unlabeled analog, 7α-Methylthio Spironolactone. The primary value of an IS is its ability to correct for variability during sample preparation (e.g., extraction) and instrumental analysis (e.g., matrix effects and ionization suppression or enhancement). nih.gov
Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization efficiency in the MS source. nih.gov However, it is differentiated by its higher mass. The concentration of the analyte is determined by calculating the ratio of the analyte's MS response to the known, constant concentration of the IS. This approach significantly improves the accuracy, precision, and robustness of the bioanalytical method. nih.gov
| Property | Advantage in Bioanalysis |
|---|---|
| High Isotopic Purity | Minimizes cross-talk and interference with the unlabeled analyte signal. |
| Co-elution with Analyte | Ensures both compounds experience identical matrix effects during ionization. nih.gov |
| Identical Extraction Recovery | Corrects for sample loss during processing steps like protein precipitation or liquid-liquid extraction. nih.gov |
| Mass Difference | Allows for simultaneous detection and differentiation from the analyte by the mass spectrometer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise location of the deuterium atoms within the molecule. Both ¹H (proton) and ²H (deuterium) NMR are used for this purpose. nih.govsigmaaldrich.com
In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the thioether group (S-CH₃) would be absent or significantly diminished, confirming successful deuteration at this position. studymind.co.uk
Conversely, a ²H NMR spectrum would show a signal in the region corresponding to the methyl group, directly observing the presence of deuterium. huji.ac.il The chemical shift in ²H NMR is identical to that in ¹H NMR, but the signals are typically broader. huji.ac.il The combination of ¹H and ²H NMR provides unambiguous confirmation of the label's position, which is essential for validating the compound's structure. nih.govcdnsciencepub.com
Chromatographic Separations for Compound Purity and Assay Development
Chromatography is fundamental to both the purification of synthesized this compound and its use in analytical assays.
High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the chemical purity of this compound and to separate it from its parent drug, spironolactone, and other metabolites like canrenone in biological samples. nih.govnih.gov Reversed-phase HPLC, typically using a C18 column, is commonly employed for this purpose.
For analytical purposes, HPLC is coupled with a detector, most powerfully a mass spectrometer (LC-MS), to create a quantitative assay. nih.gov The HPLC method ensures that the compound of interest is separated from other potentially interfering substances in the matrix before it enters the mass spectrometer. researchgate.net Method development involves optimizing parameters such as the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with additives), flow rate, and column temperature to achieve efficient separation. nih.gov
For preparative purposes, HPLC can be used to purify the synthesized this compound to a high degree, ensuring that the final product is suitable for use as a certified reference standard.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and water/buffer (e.g., orthophosphoric acid) nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV (e.g., 245 nm) or Mass Spectrometry nih.gov |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC), a significant advancement from conventional High-Performance Liquid Chromatography (HPLC), is instrumental in the analysis of this compound and related compounds. Its enhanced separation efficiency is crucial for resolving structurally similar metabolites of spironolactone from complex biological matrices. The primary advantage of UPLC lies in its use of smaller particle size columns (typically sub-2 μm), which allows for higher mobile phase linear velocities without compromising separation performance. This results in significantly improved resolution, greater peak capacity, and substantially shorter analysis times compared to traditional HPLC methods. researchgate.netresearchgate.net
For the analysis of spironolactone and its metabolites, including 7α-methylthiospironolactone, UPLC is often coupled with mass spectrometry (UPLC-MS/MS). nih.govbohrium.com This combination provides both the high-resolution separation necessary to distinguish between isomers and metabolites and the sensitivity and selectivity for accurate quantification. nih.govbohrium.comresearchgate.net For instance, methods have been developed for the simultaneous detection and quantification of spironolactone and its main metabolites, 7α-thiomethylspironolactone (TMSPL) and canrenone, in various biological tissues within a short runtime of 5 minutes. researchgate.net The chromatographic separation is imperative for distinguishing between spironolactone and canrenone, as spironolactone can undergo in-source fragmentation during electrospray ionization (ESI), yielding an ion structure identical to that of canrenone. upenn.edu UPLC systems can achieve this necessary separation, which might otherwise require unique solvent compositions or additives in HPLC setups. upenn.edu
The table below summarizes typical parameters that might be employed in a UPLC method for the analysis of spironolactone and its metabolites.
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column | The stationary phase where separation occurs. Reversed-phase columns are common. | C18 reversed-phase column |
| Particle Size | Diameter of the stationary phase particles. Sub-2 µm particles are characteristic of UPLC. | < 2 μm |
| Mobile Phase | The solvent that moves the analyte through the column. Often a gradient of an organic solvent and an aqueous solution. | Methanol/Water or Acetonitrile/Water with additives like formic acid. scielo.brscielo.br |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.4 - 0.6 mL/min scielo.br |
| Run Time | The total time required for the chromatographic separation. | < 6 minutes researchgate.netresearchgate.net |
| Detection | The method used to detect the analyte as it elutes from the column. | Tandem Mass Spectrometry (MS/MS) |
Advanced Analytical Methodologies
Advanced analytical methodologies are critical for overcoming the inherent challenges associated with the analysis of steroids like this compound. These challenges include poor ionization efficiency, in-source fragmentation in mass spectrometry, and the presence of structurally similar isomers that are difficult to separate using chromatography alone. nih.govnih.gov
Derivatization Strategies for Improved Ionization and Signal Enhancement in MS
The measurement of spironolactone and its metabolites by mass spectrometry (MS) can be challenging due to issues like in-source fragmentation and relatively poor ionization with electrospray ionization (ESI). nih.govresearchgate.netnih.gov Derivatization is a chemical modification strategy employed to overcome these limitations by altering the analyte's structure to improve its analytical properties. proquest.com
A particularly effective strategy for spironolactone and its metabolites involves derivatization with Girard's Reagent P (GP). nih.govbohrium.comnih.gov This reagent reacts with the ketone group on the steroid, introducing a permanently charged quaternary amine moiety. upenn.edu This modification has several significant advantages for MS analysis:
Signal Enhancement : GP derivatization has been shown to increase the signal response by one to two orders of magnitude for spironolactone and its metabolites. nih.govbohrium.comresearchgate.netnih.gov This is attributed to the introduction of a pre-charged site, which enhances the efficiency of the electrospray ionization process. upenn.edu
Elimination of In-Source Fragmentation : A major issue in the analysis of spironolactone is its tendency to lose its thioacetyl group in the MS source, producing a fragment ion that is indistinguishable from the metabolite canrenone. upenn.eduresearchgate.net GP derivatization stabilizes the molecule, eliminating this in-source fragmentation and allowing for the distinct measurement of the parent compound. nih.govbohrium.comresearchgate.net
Improved MS/MS Characterization : The derivatized products yield clear and characterizable mass spectral signals, facilitating robust structural elucidation and quantification. nih.govresearchgate.net
The benefits of using Girard's Reagent P for derivatization are summarized in the table below.
| Advantage | Mechanism/Effect | Reference |
|---|---|---|
| Signal Enhancement | Increases signal intensity by 1-2 orders of magnitude by introducing a permanently charged group. | nih.govbohrium.comresearchgate.netnih.gov |
| Prevents In-Source Fragmentation | Stabilizes the spironolactone molecule, preventing the loss of the thioacetyl group in the MS source. | nih.govbohrium.comresearchgate.net |
| Enables Accurate Quantification | Allows for the differentiation of spironolactone from its metabolite canrenone, which would otherwise be isobaric due to fragmentation. | upenn.edu |
| Applicable to Metabolites | Successfully applied to various spironolactone metabolites, improving their mass spectral performance. | nih.govnih.gov |
Ion Mobility Spectrometry (IMS) for Isomer Separation and Characterization
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that adds another dimension of analysis to traditional liquid chromatography-mass spectrometry (LC-MS) workflows. fit.eduresearchgate.net IMS separates ions based on their size, shape, and charge as they drift through a tube filled with an inert gas under the influence of an electric field. upenn.eduproquest.com This allows for the differentiation of isomers—molecules with the same mass but different three-dimensional structures—which are often indistinguishable by MS alone. proquest.comfit.edu
For steroid analysis, IMS is a powerful tool for resolving closely related isomers and epimers. fit.edubohrium.com The measured drift time of an ion can be used to calculate its collision cross-section (CCS), a physicochemical property that reflects its gas-phase conformation. upenn.edu This provides valuable structural information.
When combined with derivatization, the separation power of IMS can be further enhanced. proquest.comfit.edu For spironolactone metabolites, derivatization with Girard's Reagent P not only improves MS signal but also alters the size and shape of the molecules, which can amplify differences in their drift times. nih.govbohrium.com Trapped Ion Mobility Spectrometry (TIMS) analysis has shown that GP-derivatized metabolites exhibit increased mobility and CCS values compared to their non-derivatized counterparts. bohrium.com This combined approach of derivatization followed by LC-IMS-MS provides a highly effective workflow for the comprehensive characterization of complex steroid mixtures. nih.govnih.govfit.edu
The table below highlights the key features and applications of IMS in the analysis of steroid isomers.
| Feature/Application | Description | Relevance to this compound |
|---|---|---|
| Isomer Separation | Separates ions based on their shape and size in the gas phase, enabling the resolution of structural isomers and epimers. | Can differentiate between various spironolactone metabolites and other endogenous steroids that may be isobaric. fit.edubohrium.com |
| Collision Cross-Section (CCS) Measurement | Provides a quantitative measure of an ion's size and shape, which is a valuable parameter for compound identification and characterization. | Provides an additional layer of identification beyond retention time and m/z, increasing confidence in analytical results. upenn.edu |
| Coupling with Derivatization | Chemical derivatization can be used to amplify structural differences between isomers, leading to improved separation by IMS. | Derivatization with Girard's Reagent P alters the CCS of spironolactone metabolites, enhancing their separation. bohrium.comproquest.com |
| Enhanced Peak Capacity | When added to an LC-MS system, IMS provides an additional dimension of separation, increasing the overall resolving power of the analytical platform. | Improves the ability to detect and quantify low-abundance metabolites in complex biological samples. researchgate.net |
Metabolic Pathways and Biotransformation Studies Utilizing 7α Methylthio Spironolactone D3
Elucidation of Spironolactone's Metabolic Cascade Leading to Sulfur-Containing Metabolites
The metabolism of spironolactone (B1682167) in humans is both extensive and complex. nih.gov For many years, canrenone (B1668266) was considered the primary active metabolite. nih.gov However, the application of more specific analytical techniques, such as high-performance liquid chromatography (HPLC), has revolutionized this understanding. nih.gov These advanced methods revealed that after oral administration, spironolactone is largely metabolized into sulfur-containing derivatives. nih.gov
Key among these is 7α-thiomethylspironolactone (7α-TMS), which has been identified as a major circulating metabolite following single or repeated doses of spironolactone. nih.govwikipedia.org In fact, studies have shown that 7α-TMS, rather than canrenone, is the predominant metabolite found in serum. nih.gov Another significant sulfur-containing metabolite identified is 6β-hydroxy-7α-thiomethylspironolactone. nih.govwikipedia.org The active metabolites of spironolactone, including 7α-TMS, have extended terminal half-lives, which are believed to be responsible for the therapeutic effects of the parent drug. wikipedia.org For instance, the half-life of 7α-TMS is approximately 13.8 hours. wikipedia.org These findings underscore the importance of the metabolic pathway that introduces a sulfur moiety to the spironolactone structure.
Table 1: Key Metabolites in the Spironolactone Cascade
| Metabolite Name | Role/Significance | Serum Levels/Half-Life |
|---|---|---|
| Canrenone | Previously thought to be the major metabolite. nih.gov | Peak serum levels on day 15: 181 ng/ml; Half-life: 16.5 hours. nih.gov |
| 7α-Thiomethylspironolactone (7α-TMS) | A major sulfur-containing metabolite. nih.govwikipedia.org | Peak serum levels on day 15: 391 ng/ml; Half-life: 13.8 hours. nih.govwikipedia.org |
| 6β-Hydroxy-7α-thiomethylspironolactone | A significant sulfur-containing metabolite. nih.govwikipedia.org | Peak serum levels on day 15: 125 ng/ml; Half-life: 15.0 hours. nih.govwikipedia.org |
| 7α-Thiospironolactone | An intermediate sulfur-containing metabolite. wikipedia.orgnih.gov | Considered a minor intermediate metabolite. nih.gov |
Enzymatic Mechanisms in the Formation of 7α-Methylthio Spironolactone
The formation of 7α-Methylthio Spironolactone from its parent compound is a multi-step enzymatic process. This biotransformation is critical as it leads to one of the most prominent active metabolites. The pathway involves an initial deacetylation followed by a crucial S-methylation step.
The first essential step in the metabolic pathway leading to sulfur-containing metabolites is the deacetylation of the parent spironolactone molecule. nih.gov This reaction involves the removal of the acetyl group at the 7α-position. Research has demonstrated that this deacetylation is catalyzed by esterase enzymes present in both microsomal and cytosolic fractions of various tissues. nih.gov Human carboxylesterases (CESs) are serine-esterase enzymes known to hydrolyze compounds containing ester, amide, or thioester groups. nih.gov
Studies have shown that microsomal activity for spironolactone deacetylation is highest in the liver and kidney, significantly exceeding the metabolic activity found in the cytosol of these organs. nih.gov In contrast, within the adrenal glands and testes, deacetylation activity is greater in the cytosolic fractions compared to the microsomes. nih.gov The process appears to involve several isozymes, as the effectiveness of various esterase inhibitors differs between tissues and between the microsomal and cytosolic fractions within the same tissue. nih.gov This initial deacetylation yields 7α-thiospironolactone, the direct precursor to 7α-methylthio spironolactone. wikipedia.org
Following deacetylation to 7α-thiospironolactone, the subsequent key reaction is S-methylation. This process is responsible for adding a methyl group to the sulfur atom, forming 7α-methylthio spironolactone. This methylation is dependent on the presence of S-adenosylmethionine (SAM or AdoMet). nih.gov SAM is a pivotal molecule in biochemistry, serving as the primary methyl group donor in a vast number of biological methylation reactions. nih.govfrontiersin.org The synthesis of SAM is catalyzed by methionine adenosyltransferase (MAT) enzymes from methionine and ATP. frontiersin.org In the methylation reaction, SAM donates its methyl group to an acceptor—in this case, the thiol group of 7α-thiospironolactone—and is converted to S-adenosylhomocysteine (SAH). frontiersin.org
The liver and kidneys have been identified as the principal sites for the formation of 7α-methylthio spironolactone. nih.gov Studies using guinea pig hepatic and renal microsomal preparations have shown that these tissues can rapidly convert spironolactone to 7α-thiospironolactone. nih.gov The rate of this initial conversion is greater in the liver than in the kidney. nih.gov
When S-adenosylmethionine (SAM) is present, this intermediate is further converted to 7α-methylthio spironolactone by both liver and kidney microsomes. nih.gov The rate of this methylation step is three to four times greater in the liver compared to the kidney. nih.gov Despite the difference in reaction rates, the Michaelis constant (Km) values, which reflect the substrate concentration at half-maximal reaction velocity, are similar in both tissues, at approximately 30 µM. nih.gov Maximal enzyme activity for the methylation step is achieved with SAM concentrations ranging from 25-200 µM. nih.gov These findings clearly indicate that the liver and kidneys are significant sites for the production of 7α-methylthio spironolactone. nih.govnih.gov
Table 2: Enzymatic Formation of 7α-Methylthio Spironolactone
| Step | Reaction | Key Enzyme/Cofactor | Primary Location |
|---|---|---|---|
| 1. Deacetylation | Spironolactone → 7α-Thiospironolactone | Carboxylesterases. nih.gov | Liver, Kidney, Adrenal Glands, Testes. nih.gov |
| 2. S-Methylation | 7α-Thiospironolactone → 7α-Methylthio Spironolactone | S-Adenosylmethionine (SAM). nih.gov | Liver and Kidney Microsomes. nih.gov |
Identification and Characterization of Subsequent Metabolites of 7α-Methylthio Spironolactone
The metabolic journey does not end with the formation of 7α-methylthio spironolactone. This major metabolite itself serves as a substrate for further biotransformation, leading to a series of subsequent metabolites. These downstream reactions primarily involve hydroxylation and sulfoxidation, further diversifying the portfolio of spironolactone-derived compounds in the body.
Following its formation, 7α-methylthio spironolactone can undergo further enzymatic modifications. One of the key pathways is hydroxylation at the 6β-position, which results in the formation of 6β-hydroxy-7α-thiomethylspironolactone. nih.govwikipedia.org This compound has been identified as another important circulating metabolite of spironolactone. nih.gov
Another significant metabolic route is the oxidation of the sulfur atom in the 7α-methylthio group. This sulfoxidation reaction leads to the formation of 7α-thiomethylspironolactone sulfoxide (B87167) (also known as 7α-methylsulfinylspironolactone). wikipedia.orgnih.gov This metabolite exists as two diastereomeric S-oxides. nih.gov In aqueous solutions, these sulfoxide metabolites can undergo non-enzymatic elimination reactions to form canrenone, providing an alternative pathway to its generation. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| 7α-Methylthio Spironolactone-D3 |
| Spironolactone |
| Canrenone |
| 7α-Thiomethylspironolactone (7α-TMS) |
| 6β-Hydroxy-7α-thiomethylspironolactone |
| 7α-Thiospironolactone |
| S-Adenosylmethionine (SAM) |
| S-Adenosylhomocysteine (SAH) |
| Methionine |
| ATP (Adenosine triphosphate) |
| 7α-Thiomethylspironolactone sulfoxide |
Molecular Interactions and Receptor Binding Investigations with 7α Methylthio Spironolactone Analogs
Aldosterone (B195564) Mineralocorticoid Receptor (MR) Binding Studies with 7α-Methylthio Spironolactone (B1682167)
7α-Methylthio spironolactone (7α-TMS) is a major active metabolite of spironolactone and plays a significant role in its antimineralocorticoid effects. wikipedia.org Studies have shown that 7α-TMS, along with other metabolites, is responsible for the therapeutic efficacy of the parent drug. wikipedia.org The antimineralocorticoid activity of these compounds is attributed to their ability to competitively block the binding of aldosterone to the mineralocorticoid receptor (MR). researchgate.net
Research has demonstrated that modifications at the 7α-position of the spironolactone molecule can significantly influence its binding affinity for the MR. For instance, the introduction of a propyl group at this position resulted in a compound that saturated the aldosterone-specific receptor in the nanomolar range. nih.gov While direct, quantitative binding affinity data for 7α-Methylthio Spironolactone can vary across studies, it is recognized as a potent antagonist of the MR. The binding specificity of spironolactone and its analogs to the MR is a critical area of investigation, with studies using chimeric receptors to pinpoint the specific amino acid residues responsible for this selective interaction. nih.gov
Androgen Receptor (AR) Binding and Antagonistic Properties of 7α-Methylthio Spironolactone Derivatives
A well-known characteristic of spironolactone is its antiandrogenic activity, which stems from its ability to bind to the androgen receptor (AR) and antagonize the effects of androgens like dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov This interaction is also observed with its metabolites, including 7α-Methylthio Spironolactone.
Studies have revealed that 7α-TMS and 7α-thiospironolactone (7α-TS) exhibit a binding affinity for the rat ventral prostate AR that is comparable to that of spironolactone itself. wikipedia.org The affinity of these compounds for the AR is estimated to be approximately 3.0% to 8.5% of that of the potent endogenous androgen, dihydrotestosterone (DHT). wikipedia.org This antagonistic activity at the AR is a key contributor to the endocrine side effects associated with spironolactone therapy. Researchers have explored modifications to the spironolactone structure to reduce this AR affinity while preserving MR antagonism. For example, the analog SC 25152 was found to have a significantly lower affinity for the AR compared to spironolactone, while maintaining a similar affinity for the MR. nih.gov
Comparative Receptor Binding Affinity of Spironolactone Metabolites
| Compound | Relative Binding Affinity for Androgen Receptor (vs. DHT) |
|---|---|
| 7α-Methylthio Spironolactone | 3.0 - 8.5% |
| 7α-Thiospironolactone | 3.0 - 8.5% |
This table presents the approximate relative binding affinity of spironolactone and its metabolites to the androgen receptor, with dihydrotestosterone (DHT) as the reference compound.
Investigation of Specificity and Selectivity Towards Nuclear Steroid Receptors
The clinical utility and side-effect profile of a steroid-based drug are largely determined by its specificity and selectivity for its target receptor over other nuclear steroid receptors. Spironolactone itself is known to be non-selective, exhibiting affinity for progesterone (B1679170) and androgen receptors in addition to the mineralocorticoid receptor. mdpi.com
Investigations into the binding specificity of spironolactone have utilized chimeric receptors constructed from the ligand-binding domains of the MR and the glucocorticoid receptor (GR). nih.gov These studies have helped to identify the regions within the MR that are crucial for high-affinity spironolactone binding. nih.gov While 7α-Methylthio Spironolactone is a potent MR antagonist, it retains a degree of cross-reactivity, particularly with the androgen receptor, as discussed previously. The search for more selective MR antagonists has led to the development of newer generations of drugs with improved receptor selectivity profiles.
Structure-Activity Relationship (SAR) Studies for 7α-Thioether and Thioester Derivatives
The chemical structure of spironolactone has been a fertile ground for medicinal chemists exploring structure-activity relationships (SAR) to develop more potent and selective aldosterone antagonists. The 7α-position has been identified as a key site for modification. The synthesis of various 7α-thioether and thioester derivatives has been undertaken to probe the impact of different substituents on receptor binding and activity. nih.gov
SAR studies have revealed that the nature of the substituent at the 7α-position significantly influences the compound's interaction with the mineralocorticoid receptor. nih.gov For example, introducing a cyclopropane (B1198618) ring at the 6,7-position was found to decrease binding affinity, suggesting that the stereochemistry and electronic properties of this region are critical for optimal receptor interaction. nih.gov The development of efficient synthetic methods to create a library of 7α-thioether and thioester derivatives is crucial for conducting comprehensive SAR studies. nih.gov Such studies aim to identify compounds with an optimal balance of high MR affinity and low affinity for other steroid receptors, thereby improving the therapeutic index. nih.govnih.gov
Impact of 7α-Substituents on Receptor Binding (Qualitative)
| 7α-Substituent | Effect on Mineralocorticoid Receptor Affinity |
|---|---|
| Thioether (e.g., -SCH3 in 7α-TMS) | Potent Antagonist |
| Thioester | Active |
| Propyl | Potent Antagonist |
| 6,7-α-cyclopropane ring | Reduced Affinity |
This table provides a qualitative summary of how different modifications at the 7α-position of the spironolactone scaffold can influence its binding affinity for the mineralocorticoid receptor.
Receptor Binding Kinetics and Thermodynamics (where 7α-Methylthio Spironolactone-D3 could serve as a non-interfering tracer)
The study of receptor binding kinetics (the rates of association and dissociation of a ligand) and thermodynamics (the energetic drivers of binding) provides a deeper understanding of drug-receptor interactions beyond simple affinity measurements. Isotopically labeled ligands are invaluable tools in these studies. A deuterated compound like this compound, where three hydrogen atoms in the methyl group are replaced by deuterium (B1214612), would be an ideal non-interfering tracer for such investigations.
The use of deuterium-labeled compounds, in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), allows for the probing of conformational changes in the receptor upon ligand binding without altering the fundamental chemical properties of the ligand. nih.gov By tracking the exchange of hydrogen for deuterium, researchers can identify regions of the receptor that become more or less exposed to the solvent when the ligand is bound, providing insights into the dynamics of receptor activation or antagonism.
In the context of 7α-Methylthio Spironolactone, using a D3-labeled version in competitive binding assays with a radiolabeled ligand would allow for precise quantification of its binding parameters. Because the deuterium labeling does not significantly alter the molecular weight or binding properties, this compound can be used as an internal standard in mass spectrometry-based quantification methods for pharmacokinetic studies. nih.gov While specific studies employing this compound as a tracer were not identified, the principles of using isotopically labeled ligands are well-established in pharmacology to elucidate the complex kinetics and thermodynamics of receptor binding. nih.gov
Preclinical and in Vitro Research Applications of 7α Methylthio Spironolactone D3 As a Tracer
In Vitro Studies of Cellular Uptake and Distribution Using Labeled Compound
The use of isotopically labeled compounds like 7α-Methylthio Spironolactone-D3 is crucial for understanding how substances are taken up and distributed within cells. While direct studies on the cellular uptake of this compound are not extensively detailed in the provided results, the principles of using labeled compounds are well-established. In such studies, cells are incubated with the labeled compound, and its concentration within different cellular compartments is measured over time. This allows researchers to determine the kinetics and mechanisms of uptake, such as passive diffusion or active transport. The distribution of spironolactone (B1682167) and its metabolites is known to be widespread throughout the body, with significant levels found in organs like the kidneys, liver, and adrenal glands. ontosight.ai
Application in Permeability and Transport Studies Across Biological Barriers
The ability of a drug to cross biological barriers, such as the intestinal epithelium or the blood-brain barrier, is a critical determinant of its efficacy. Labeled compounds like this compound are instrumental in these studies. By applying the labeled compound to one side of a cell monolayer (modeling a biological barrier) and measuring its appearance on the other side, researchers can quantify its permeability. The absorption of spironolactone is known to be influenced by factors like food intake, which can enhance its bioavailability by increasing absorption and reducing the first-pass effect. nih.gov
Tracing Metabolic Fluxes in Cellular and Subcellular Systems
This compound is an ideal tracer for mapping the metabolic fate of spironolactone. nih.gov Spironolactone undergoes extensive metabolism, and its metabolites can be categorized into those where the sulfur atom is removed and those where it is retained. nih.gov 7α-thiomethylspironolactone is a primary metabolite in which the sulfur is retained. nih.gov By introducing the deuterated version into cellular or subcellular systems (like liver microsomes), researchers can track its conversion to subsequent metabolites. This helps in elucidating the enzymatic pathways involved and the rate at which these transformations occur.
Utilization in Receptor Occupancy Studies and Ligand-Binding Assays
Labeled ligands are fundamental to receptor occupancy and ligand-binding assays. mdpi.com this compound, as a labeled analog of an active metabolite, can be used in competitive binding assays to determine the affinity of other compounds for the mineralocorticoid receptor. medchemexpress.com In these assays, a fixed concentration of the labeled ligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound. The displacement of the labeled ligand by the test compound provides a measure of the test compound's binding affinity. Spironolactone and its metabolites are known to competitively bind to mineralocorticoid receptors. drugbank.com
Preclinical Model Applications (e.g., in vitro enzymatic studies in animal microsomes, in vivo animal studies focusing on metabolic fate)
Preclinical studies in animal models are essential for understanding the pharmacology of a drug before human trials.
Investigation of Metabolite Formation and Elimination in Animal Tissues
Using this compound in animal models allows for detailed investigation of its metabolic pathways and elimination kinetics. nih.gov Studies in guinea pigs have shown that the liver and kidney are potential sites for the formation of 7α-thiomethylspironolactone from spironolactone. nih.gov By administering the labeled compound, researchers can track its distribution to various tissues and identify the metabolites formed in each. nih.gov Analysis of plasma, urine, and feces over time reveals the routes and rates of elimination of the parent compound and its metabolites. drugbank.com
Use in Biosynthesis Studies of Endogenous Steroids and Natural Products
Spironolactone and its metabolites can influence the biosynthesis of endogenous steroids. nih.gov The administration of spironolactone has been shown to affect steroid hormone biosynthesis in the adrenal cortex and testes. nih.gov By using a labeled tracer like this compound, researchers can investigate the specific enzymatic steps that are inhibited or modulated by the compound. This is achieved by measuring changes in the levels of various steroid precursors and products in the presence of the tracer. Such studies have indicated that the deacetylation of spironolactone is a key initial step in its biological activity within target tissues. nih.gov
Advanced Theoretical and Computational Studies
Molecular Docking Simulations for Receptor Binding Affinity Prediction
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its receptor. In the case of 7α-Methylthio Spironolactone-D3, these simulations are focused on its interaction with the ligand-binding domain (LBD) of the mineralocorticoid receptor. While direct docking studies on the deuterated variant are not extensively published, a wealth of information can be gleaned from simulations involving its non-deuterated counterpart, 7α-thiomethylspironolactone, and the parent compound, spironolactone (B1682167).
These studies reveal that the ligand-binding pocket of the MR LBD is predominantly hydrophobic. nih.gov Key amino acid residues play a crucial role in the stable binding of spironolactone and its metabolites. nih.gov Molecular docking of spironolactone into the MR LBD has shown that its 7α-substituent points towards a region defined by Ser811, Phe829, and Met852. researchgate.net The lactone ring's ketone function is positioned to form hydrogen bonds with Asn770 and Thr945. researchgate.net
| Ligand | Target Receptor | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Illustrative) |
| This compound | Mineralocorticoid Receptor (LBD) | Asn770, Gln776, Arg817, Ser810, Met852, Thr945 | High |
| Spironolactone | Mineralocorticoid Receptor (LBD) | Asn770, Gln776, Arg817, Ser810, Met852, Thr945 | High |
| Aldosterone (B195564) (Endogenous Ligand) | Mineralocorticoid Receptor (LBD) | Asn770, Gln776, Arg817, Ser810, Met852, Thr945 | High |
This table is illustrative and based on data from spironolactone and its non-deuterated metabolites.
Quantum Chemical Calculations for Mechanistic Insights into Biotransformation
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of metabolic reactions at the electronic level. The biotransformation of spironolactone is complex, leading to several active metabolites, including 7α-thiomethylspironolactone. nih.gov The formation of this metabolite involves the removal of the acetyl group from the 7α-position and subsequent methylation.
Quantum chemical calculations can model the transition states of these enzymatic reactions, providing insights into the reaction barriers and the likelihood of different metabolic pathways. For this compound, these calculations are particularly relevant for understanding the kinetic isotope effect (KIE) of deuterium (B1214612) substitution. The C-D bond is stronger than the C-H bond, and this difference in zero-point energy can lead to a slower rate of reactions that involve the cleavage of this bond.
By calculating the energetics of the metabolic reactions for both the deuterated and non-deuterated compounds, a theoretical KIE can be determined. This provides a quantitative prediction of how deuteration can slow down the metabolism of the compound, potentially leading to a longer half-life and altered pharmacokinetic profile.
Molecular Dynamics Simulations to Investigate Ligand-Receptor Interactions and Conformational Dynamics
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations of spironolactone and its antagonists bound to the MR LBD have provided critical insights into the conformational changes of the receptor upon ligand binding. nih.gov These simulations show that while all tested ligands maintain stable binding within the MR LBD, antagonist binding induces a transcriptionally silent receptor conformation. nih.gov
| Simulation Parameter | Description | Relevance for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone from its initial structure. | Assesses the stability of the ligand-receptor complex over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Identifies flexible regions of the receptor that are influenced by ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Determines the stability of key polar interactions in the binding pocket. |
| Principal Component Analysis (PCA) | Identifies the dominant modes of motion in the protein. | Reveals large-scale conformational changes induced by the ligand. |
In Silico Prediction of Metabolic Pathways and Deuterium Isotope Effects
In silico tools for metabolism prediction can forecast the likely metabolic fate of a compound based on its structure and known metabolic reactions. nih.gov For this compound, these tools can predict potential sites of further metabolism, such as hydroxylation or oxidation, on the steroid scaffold or the methylthio group.
Spironolactone is rapidly and extensively metabolized, with metabolites where the sulfur is retained (like 7α-thiomethylspironolactone) and those where it is removed (like canrenone). nih.govpfizermedical.com The primary metabolic pathways for 7α-thiomethylspironolactone likely involve further oxidation.
The introduction of deuterium atoms in the methylthio group is a strategic modification to influence its metabolic rate. The kinetic isotope effect (KIE) is expected to be most pronounced for metabolic reactions that involve the cleavage of a carbon-deuterium bond. nih.govnih.gov In silico models can be used to predict the magnitude of this KIE for different metabolic pathways. A significant KIE would suggest that the deuteration effectively slows down the metabolism at that specific site, potentially increasing the exposure to the active metabolite. nih.gov This approach is a valuable strategy in drug design to enhance pharmacokinetic properties. nih.gov
Future Directions and Research Perspectives
Development of Novel Synthetic Routes for Diverse Isotopic Labeling Patterns
The commercially available 7α-Methylthio Spironolactone-D3 features a deuterium-labeled methyl group. While effective for mass differentiation in mass spectrometry, the development of synthetic routes to introduce deuterium (B1214612) or other stable isotopes (e.g., ¹³C, ¹⁵N) at various positions within the spironolactone (B1682167) metabolite structure would significantly broaden its research applications.
Future synthetic strategies could focus on:
Selective H/D Exchange Reactions: Utilizing advanced catalytic methods to replace specific hydrogen atoms on the steroid backbone with deuterium. This could involve transition-metal-catalyzed reactions or organocatalytic approaches that offer high regioselectivity.
Building Block Approach: Synthesizing key precursors of the steroid that are already isotopically labeled. These labeled building blocks can then be incorporated into the final structure of 7α-Methylthio Spironolactone, allowing for the creation of a variety of isotopologues.
Microbial or Enzymatic Synthesis: Employing biological systems, such as microorganisms or isolated enzymes, to catalyze the formation of spironolactone metabolites. nih.gov By providing isotopically labeled substrates in the culture medium, it may be possible to produce specifically labeled versions of 7α-Methylthio Spironolactone.
The ability to produce a suite of isotopically distinct versions of this metabolite would enable sophisticated isotope tracing studies to elucidate the metabolic pathways of spironolactone with greater detail.
Integration of Advanced Multi-Omics Approaches with Deuterium Tracers
The field of "omics" aims to holistically study biological systems. Integrating the use of deuterium tracers like this compound with multi-omics platforms represents a powerful approach to understanding the systemic effects of spironolactone.
Metabolomics and Isotope Tracing: Beyond its use as an internal standard, this compound could be administered as a tracer to map its metabolic fate. nih.gov By tracking the appearance of the deuterium label in downstream metabolites, researchers can uncover novel metabolic pathways and gain insights into the kinetics of spironolactone metabolism. researchgate.net
Integrated Proteomics and Metabolomics: Changes in the steroid metabolome can influence the proteome, and vice versa. By combining quantitative proteomics with the analysis of deuterated steroid metabolites, it is possible to correlate alterations in protein expression with specific metabolic transformations of spironolactone. nih.gov This integrated approach could reveal new drug targets and biomarkers of drug efficacy or toxicity.
Future research in this area will likely involve the use of high-resolution mass spectrometry and advanced bioinformatics tools to analyze the large datasets generated from these multi-omics experiments.
Expanding the Application of this compound to New Research Paradigms
The utility of this compound can be extended beyond its current role. New research paradigms could leverage this labeled compound to investigate fundamental biological processes and disease mechanisms.
Potential new applications include:
Enzyme Kinetics and Inhibition Studies: As a stable, isotopically labeled substrate, this compound can be used in enzyme assays to study the kinetics of enzymes involved in its further metabolism. This could be particularly valuable for screening new drug candidates that may inhibit or induce spironolactone metabolism.
Receptor Binding Assays: While not a primary application, isotopically labeled ligands can sometimes be used in competitive binding assays for nuclear receptors, although this would require careful validation.
Personalized Medicine: The rate and pathway of spironolactone metabolism can vary significantly between individuals. Administering a microdose of this compound and monitoring the appearance of its metabolites could provide a personalized metabolic phenotype, allowing for dose adjustments to maximize therapeutic benefit and minimize adverse effects.
These new applications will require the development of highly sensitive analytical methods and a deeper understanding of the pharmacology of spironolactone and its metabolites.
Addressing Challenges in the Quantification and Characterization of Complex Steroid Metabolomes
The analysis of steroid metabolomes is inherently challenging due to the structural similarity of many steroids, the wide range of concentrations, and the presence of isobaric interferences. nih.govdshs-koeln.de Isotopically labeled internal standards like this compound are essential for overcoming these challenges.
Key contributions of labeled standards include:
Correction for Matrix Effects: The presence of other molecules in a biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer. As the labeled internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and instrument response can be accounted for, leading to more accurate and precise quantification. nih.govsemanticscholar.orgnih.govresearchgate.netscielo.br
Resolution of Isobaric Interferences: Different compounds with the same nominal mass can interfere with each other during mass spectrometric analysis. The use of a stable isotope-labeled standard with a distinct mass allows for the unambiguous identification and quantification of the target analyte. nih.gov
The table below summarizes the role of internal standards in addressing common challenges in steroid analysis by LC-MS/MS.
| Challenge in Steroid Analysis | How this compound Addresses the Challenge |
| Matrix Effects | Co-elutes with the unlabeled analyte, experiencing and thus correcting for ion suppression or enhancement. |
| Variability in Sample Recovery | Accounts for losses during sample extraction and preparation, as it is added at the beginning of the process. |
| Instrumental Drift | Normalizes for fluctuations in mass spectrometer sensitivity and performance over time. |
| Isobaric Interference | Provides a unique mass-to-charge ratio (m/z) that is distinct from the unlabeled analyte and potential interferences. |
Future advancements in this area will likely focus on the development of multi-analyte methods that incorporate a panel of isotopically labeled internal standards for the comprehensive and accurate profiling of the entire steroid metabolome.
Q & A
Basic Questions
Q. What validated analytical methods are recommended for quantifying 7α-Methylthio Spironolactone-D3 in biological samples?
- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λmax ≈ 236 nm) is widely used. Prepare stock solutions in methanol (1 mg/mL) and dilute in methanol/water (90:10 v/v) for working standards . For reproducibility, use a C18 column with a mobile phase of acetonitrile/water (gradient elution) and validate retention times against deuterated and non-deuterated analogs . Ensure calibration curves span 5–100 ng/mL, with limits of detection (LOD) ≤1 ng/mL.
Q. How should this compound be stored to maintain stability in long-term studies?
- Methodology : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in methanol for working solutions, which remain stable for ≤6 months at -20°C. Avoid freeze-thaw cycles >3× to prevent deuterium exchange or degradation . Regularly verify purity via NMR or mass spectrometry (MS) to confirm structural integrity.
Q. What synthetic routes are documented for this compound, and how is isotopic purity validated?
- Methodology : Synthesize via deuterium exchange at the 7α-methylthio position using deuterated reagents (e.g., D2O or CD3OD). Confirm isotopic purity (>98% D3) using high-resolution MS and ¹H NMR to ensure absence of non-deuterated peaks at δ 1.2–1.5 ppm (methylthio protons) . Compare with unlabelled analogs (CAS 38753-77-4) for benchmarking .
Advanced Research Questions
Q. How does deuterium substitution in this compound alter its pharmacokinetic (PK) profile compared to the non-deuterated form?
- Methodology : Conduct comparative PK studies in rodent models using LC-MS/MS. Administer equimolar doses and measure plasma half-life (t½), volume of distribution (Vd), and clearance (CL). Deuterated analogs typically exhibit prolonged t½ due to reduced metabolic lability (e.g., CYP3A4-mediated oxidation resistance) . Validate via in vitro microsomal assays to quantify metabolic stability differences .
Q. What experimental strategies resolve discrepancies in reported binding affinities of this compound for the androgen receptor (AR)?
- Methodology :
- Assay standardization : Use homogeneous AR ligand-binding assays with radiolabeled ligands (e.g., [³H]-R1881). Normalize data to receptor density (Bmax) and validate with positive controls (e.g., hydroxyflutamide) .
- Data harmonization : Apply meta-analysis frameworks (PICOT criteria) to aggregate studies, adjusting for variables like assay temperature (25°C vs. 37°C) and buffer ionic strength .
- Structural analysis : Perform molecular docking simulations to assess deuterium’s steric effects on AR binding pockets .
Q. What in vivo models are optimal for studying the tissue-specific antagonism of this compound on mineralocorticoid and androgen receptors?
- Methodology :
- Rodent models : Use adrenalectomized rats to isolate mineralocorticoid effects, measuring urinary Na+/K+ ratios and plasma aldosterone .
- Xenograft models : Implant AR-positive prostate cancer cells (e.g., LNCaP) in nude mice to evaluate tumor growth inhibition and AR signaling (PSA suppression) .
- Dose optimization : Apply Hill-Langmuir equations to determine EC50 values for receptor occupancy vs. physiological outcomes .
Key Research Considerations
- Data Validation : Cross-reference deuterated compound behavior with non-deuterated controls (e.g., 7α-Methylthio Spironolactone, CAS 38753-77-4) to isolate isotope effects .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal, referencing OSHA and EPA protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
